Amino(4-tert-butylphenyl)acetic acid
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Overview
Description
“Amino(4-tert-butylphenyl)acetic acid” is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of t-butyl esters of Nα-protected amino acids, which could be related to the synthesis of “Amino(4-tert-butylphenyl)acetic acid”, has been described in a study . The process involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .
Molecular Structure Analysis
The molecular structure of “Amino(4-tert-butylphenyl)acetic acid” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
The predicted boiling point of “Amino(4-tert-butylphenyl)acetic acid” is 333.0±30.0 °C, and its predicted density is 1.102±0.06 g/cm3 . The compound also has a predicted pKa value of 2.05±0.10 .
Scientific Research Applications
Synthesis of Biologically Active Derivatives
Amino(4-tert-butylphenyl)acetic acid: serves as a precursor in the synthesis of new biologically active derivatives. These derivatives are designed by linking the sterically hindered pyrocatechol moiety through a 2-thioacetyl covalent bridge to secondary amines, which are potential candidates for treating diseases like cancers and inflammations .
Therapeutic Uses in Medicine
This compound plays a crucial role in the synthesis of proteins and as precursors for secondary metabolism molecules. It’s involved in various physiological processes, including cell signaling, gene expression, and the synthesis of hormones. Its derivatives are being explored for therapeutic uses, such as antibacterial agents and treatment for atrophic conditions .
Cross-Coupling Chemical Synthesis
In chemical synthesis, Amino(4-tert-butylphenyl)acetic acid is used as a building block for cross-coupling reactions. This is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals like tetracycline derivatives .
Mechanism of Action
Target of Action
It’s known that the compound belongs to the class of organic compounds known as benzenoids which are characterized by benzene ring .
Mode of Action
It can be inferred that the compound might undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates , which might be relevant to the biochemical pathways of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Amino(4-tert-butylphenyl)acetic acid . For instance, the compound should be stored in a 2-8°C refrigerator to maintain its stability . Moreover, it’s important to prevent the chemical from entering drains as it could have adverse environmental impacts .
properties
IUPAC Name |
2-amino-2-(4-tert-butylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7,10H,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRNMXQOQUQCSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino(4-tert-butylphenyl)acetic acid |
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